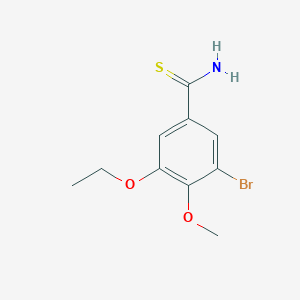
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is an organic compound with the molecular formula C10H12BrNO2S. This compound is characterized by the presence of bromine, ethoxy, methoxy, and carbothioamide functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide typically involves the bromination of 5-ethoxy-4-methoxybenzene-1-carbothioamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually performed in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbothioamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pathways involved may include signal transduction pathways where the compound acts as an inhibitor or modulator.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-methoxybenzene-1-carbothioamide
- 3-Bromo-5-ethoxy-4-hydroxybenzene-1-carbothioamide
Uniqueness
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
生物活性
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is a synthetic organic compound with the molecular formula C10H12BrNO2S. Its unique structure, featuring bromine, ethoxy, methoxy, and carbothioamide functional groups, positions it as a significant candidate in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
The compound is characterized by:
- Molecular Weight : 276.18 g/mol
- CAS Number : 938280-27-4
- Functional Groups : Bromine, ethoxy, methoxy, and carbothioamide.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This mechanism suggests a potential role in modulating signal transduction pathways relevant to disease processes.
Enzyme Inhibition
Research indicates that the compound exhibits significant enzyme inhibition properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be crucial for developing therapeutic agents targeting metabolic disorders.
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains was evaluated through Minimum Inhibitory Concentration (MIC) assays. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
In vitro studies have assessed the anticancer activity of this compound against several cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 22.54 |
| HeLa (Cervical cancer) | 24.14 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various substituted carbothioamides, including this compound. The compound exhibited notable inhibition against multiple pathogens, suggesting its potential use in developing new antibiotics.
- Anticancer Activity : In a comparative study involving several derivatives of benzene-based carbothioamides, this compound was found to outperform many counterparts in inhibiting cancer cell proliferation, particularly in lung and cervical cancer models.
特性
IUPAC Name |
3-bromo-5-ethoxy-4-methoxybenzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-3-14-8-5-6(10(12)15)4-7(11)9(8)13-2/h4-5H,3H2,1-2H3,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRRWBRLUGCUCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














